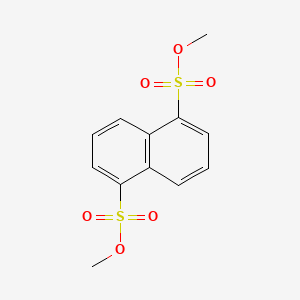

Dimethyl 1,5-naphthalenedisulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXPJMZQMWIBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288660 | |

| Record name | Dimethyl 1,5-naphthalenedisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20779-13-9 | |

| Record name | 20779-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 1,5-naphthalenedisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 1,5-naphthalenedisulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 1,5-naphthalenedisulfonate, a significant intermediate in various chemical manufacturing processes. The document details the synthesis of the precursor, 1,5-naphthalenedisulfonic acid, and subsequently outlines established methodologies for its esterification to the target molecule. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and logical relationships.

Synthesis of the Precursor: 1,5-Naphthalenedisulfonic Acid

The synthesis of this compound commences with the preparation of its precursor, 1,5-naphthalenedisulfonic acid, also known as Armstrong's acid. This is achieved through the electrophilic aromatic substitution of naphthalene via a two-step sulfonation process.[1]

Reaction Pathway for the Synthesis of 1,5-Naphthalenedisulfonic Acid

References

An In-depth Technical Guide to the Experimental Preparation of Dimethyl 1,5-naphthalenedisulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental synthesis of Dimethyl 1,5-naphthalenedisulfonate, a key organic intermediate. The following sections detail the necessary reagents, a step-by-step experimental protocol, and relevant chemical data, offering a complete resource for the laboratory preparation of this compound.

Chemical Data Summary

A summary of the key chemical compounds involved in the synthesis of this compound is provided below. This table includes the starting material, a key intermediate, and the final product, along with their essential properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |

| 1,5-Naphthalenedisulfonic acid | C₁₀H₈O₆S₂ | 288.29 | 81-04-9 | 240-245 | Crystalline solid |

| Disodium 1,5-naphthalenedisulfonate | C₁₀H₆Na₂O₆S₂ | 332.26 | 1655-29-4 | >300 | Beige hygroscopic powder[1] |

| 1,5-Naphthalenedisulfonyl chloride | C₁₀H₆Cl₂O₄S₂ | 325.19 | 1928-01-4 | 184[2][3] | Solid |

| This compound | C₁₂H₁₂O₆S₂ | 316.35 | 20779-13-9 | Not Reported | Solid |

Experimental Protocols

The preparation of this compound is most effectively achieved through a two-step synthesis. The first step involves the conversion of 1,5-naphthalenedisulfonic acid or its disodium salt to 1,5-naphthalenedisulfonyl chloride. The subsequent step is the esterification of the disulfonyl chloride with methanol.

Step 1: Synthesis of 1,5-Naphthalenedisulfonyl chloride

This procedure outlines the conversion of the readily available disodium 1,5-naphthalenedisulfonate to 1,5-naphthalenedisulfonyl chloride using phosphorus pentachloride. This method is a standard and effective way to prepare sulfonyl chlorides from sulfonate salts.[2][3][4][5]

Materials and Reagents:

-

Disodium 1,5-naphthalenedisulfonate

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous toluene

-

Ice water

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of disodium 1,5-naphthalenedisulfonate (1 equivalent) and phosphorus pentachloride (2.2 equivalents) in anhydrous toluene is prepared.

-

The reaction mixture is carefully heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC). The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled reaction mixture is then slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess phosphorus pentachloride.

-

The resulting solid precipitate, 1,5-naphthalenedisulfonyl chloride, is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent such as dichloromethane or chloroform to yield the purified 1,5-naphthalenedisulfonyl chloride.[2][3]

Step 2: Synthesis of this compound

This protocol describes the esterification of the synthesized 1,5-naphthalenedisulfonyl chloride with methanol to yield the final product. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[6][7][8][9][10]

Materials and Reagents:

-

1,5-Naphthalenedisulfonyl chloride

-

Anhydrous methanol

-

Pyridine or triethylamine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

1,5-Naphthalenedisulfonyl chloride (1 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled in an ice bath to 0 °C.

-

A solution of anhydrous methanol (2.5 equivalents) and a base such as pyridine or triethylamine (2.5 equivalents) in dichloromethane is added dropwise to the cooled solution of the sulfonyl chloride with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is then washed successively with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain the final product in high purity.

Synthetic Workflow

The overall synthetic pathway for the preparation of this compound is depicted in the following workflow diagram.

Caption: Synthetic route for this compound.

References

- 1. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 3. 1,5-Naphthalenedisulfonic acid CAS#: 81-04-9 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Profile of Dimethyl 1,5-Naphthalenedisulfonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 1,5-naphthalenedisulfonate, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound is a diester derivative of 1,5-naphthalenedisulfonic acid. Its molecular structure and purity are critical for its application in further chemical transformations. This guide presents a detailed analysis of its spectroscopic signature, crucial for its identification and quality control. While specific, publicly available raw spectral data is limited, this document compiles and presents the expected spectral characteristics based on established principles and available information for closely related compounds.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Doublet | 2H | H-4, H-8 |

| ~8.0 - 8.2 | Doublet | 2H | H-2, H-6 |

| ~7.5 - 7.7 | Triplet | 2H | H-3, H-7 |

| ~3.9 - 4.1 | Singlet | 6H | 2 x -OCH₃ |

Note: Predicted chemical shifts are based on the analysis of similar naphthalene derivatives. The actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~140 - 145 | C-1, C-5 |

| ~130 - 135 | C-4a, C-8a |

| ~128 - 130 | C-4, C-8 |

| ~125 - 127 | C-2, C-6 |

| ~123 - 125 | C-3, C-7 |

| ~53 - 55 | -OCH₃ |

Note: Predicted chemical shifts are based on computational models and data from related structures.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2960 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1360 - 1340 | Strong | Asymmetric S=O Stretch (Sulfonate) |

| ~1190 - 1170 | Strong | Symmetric S=O Stretch (Sulfonate) |

| ~1000 - 980 | Strong | S-O-C Stretch |

| ~1600, 1475 | Medium | Aromatic C=C Bending |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 316.0 | [M]⁺ (Molecular Ion) |

| 285.0 | [M - OCH₃]⁺ |

| 207.0 | [M - SO₂OCH₃]⁺ |

| 127.0 | [C₁₀H₇]⁺ |

Note: Fragmentation patterns are predicted based on typical behavior of similar compounds under electron ionization (EI).

Experimental Protocols

The acquisition of the spectroscopic data presented above requires standardized experimental procedures. The following are detailed methodologies for each key technique.

NMR Spectroscopy

A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution must be homogeneous and free of any particulate matter. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, and a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FTIR Spectroscopy

For solid samples of this compound, the KBr pellet method is commonly employed. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for background correction.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This comprehensive guide serves as a foundational resource for the spectroscopic analysis of this compound. The provided data and protocols are intended to facilitate research and development activities where this compound is utilized.

Physical and chemical properties of Dimethyl 1,5-naphthalenedisulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Dimethyl 1,5-naphthalenedisulfonate. The information is presented to support research and development activities, particularly in the fields of chemistry and drug development.

Core Physical and Chemical Properties

This compound is a diester derivative of 1,5-naphthalenedisulfonic acid. It is also known by its synonym, 1,5-naphthalenedisulfonic acid dimethyl ester[1][2]. The compound presents as a white to almost white powder or crystalline solid[2].

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 20779-13-9 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₆S₂ | [1] |

| Molecular Weight | 316.34 g/mol | |

| Appearance | White to almost white powder to crystal | [2] |

| Melting Point | 201.0 to 205.0 °C | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound could not be identified in the available literature. However, the synthesis would logically proceed via the esterification of 1,5-naphthalenedisulfonic acid with methanol. This type of reaction is typically acid-catalyzed.

A general conceptual workflow for such a synthesis is presented below. This is a theoretical pathway and would require optimization and validation in a laboratory setting.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

The primary method for the structural confirmation and purity assessment of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.

Proton NMR (¹H NMR): The ¹H NMR spectrum is a key analytical tool for confirming the structure of the compound. While specific spectral data with peak assignments were not available in the searched literature, a representative spectrum can be obtained from chemical suppliers.

Gas Chromatography (GC): Purity analysis of this compound is often performed using Gas Chromatography, with a typical purity specification of greater than 98.0%[2].

Reactivity and Stability

Detailed studies on the specific reactivity and stability of this compound are not extensively documented in the public domain. General chemical principles suggest that as a sulfonate ester, it would be susceptible to hydrolysis under strong acidic or basic conditions, yielding 1,5-naphthalenedisulfonic acid and methanol. The compound is expected to be stable under standard storage conditions, away from strong oxidizing agents.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research detailing the biological activity of this compound or its involvement in any specific cellular signaling pathways. In silico studies on naphthalene derivatives have explored their potential for various pharmacological activities, including anticancer properties[3]. However, these are general studies on the broader class of compounds and do not provide specific data for this compound.

Due to the absence of experimental data on its biological effects, no diagrams of signaling pathways or experimental workflows involving this specific compound can be provided at this time.

Conclusion

This compound is a well-defined chemical entity with established basic physical properties. However, a significant gap exists in the scientific literature regarding its detailed synthesis protocol, comprehensive quantitative properties, and, most notably, its biological activity and potential applications in drug development. Further research is required to elucidate these aspects and to explore the potential of this compound in a biological or pharmaceutical context. Researchers interested in this molecule are encouraged to perform exploratory studies to determine its bioactivity profile.

References

In-Depth Technical Guide: Dimethyl 1,5-Naphthalenedisulfonate (CAS No. 20779-13-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available technical data for Dimethyl 1,5-Naphthalenedisulfonate. It is intended for informational purposes for a scientific audience. A comprehensive literature search revealed a significant lack of information regarding the biological activity, toxicological profile, and specific signaling pathways associated with this compound.

Executive Summary

This compound, identified by CAS number 20779-13-9, is a chemical compound primarily utilized as a reagent and an intermediate in various chemical syntheses. This guide synthesizes the available physicochemical properties, safety and handling protocols, and analytical data for this compound. Due to the limited publicly available research, this document also highlights the current knowledge gaps, particularly in the areas of biological activity and detailed experimental protocols.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O₆S₂ | |

| Molecular Weight | 316.35 g/mol | [1] |

| Appearance | White to almost white crystal or powder | [2] |

| Melting Point | 203 °C | |

| Boiling Point (Predicted) | 510.5 ± 23.0 °C | [1] |

| Density (Predicted) | 1.439 g/cm³ | [1] |

| Purity | >98.0% (GC) | [2][3] |

Synthesis and Manufacturing

Representative Synthesis of 1,5-Naphthalenedisulfonic Acid

A common industrial method for producing 1,5-naphthalenedisulfonic acid involves the reaction of naphthalene with oleum (fuming sulfuric acid).[4] The reaction conditions are controlled to favor the formation of the 1,5-isomer.[4]

Experimental Protocol: Sulfonation of Naphthalene with Oleum [4]

-

Refined naphthalene is gradually added to a stirred solution of 20% oleum at a controlled temperature, typically between 20-35°C.

-

Subsequently, 65% oleum and additional naphthalene are added alternately while maintaining the temperature.

-

After the additions are complete, the reaction mixture is heated to 55°C for approximately 6 hours.

-

The mixture is then cooled and poured into water.

-

The 1,5-naphthalenedisulfonic acid can be precipitated as the free acid by further cooling or as its disodium salt by the addition of sodium sulfate or sodium hydroxide.

-

The resulting precipitate is collected by filtration and can be further purified by recrystallization.

Note: This is a general procedure for the synthesis of the parent acid. The subsequent esterification to yield this compound would typically involve reaction with methanol in the presence of an acid catalyst.

Synthesis Workflow

Analytical Data

The primary analytical data available for this compound is its ¹H NMR spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides confirmation of the chemical structure. The key features of the spectrum are consistent with the presence of methoxy groups and the naphthalene ring system.[5]

-

InChI: InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3[5]

-

SMILES: C1(S(OC)(=O)=O)=C2C(C(S(OC)(=O)=O)=CC=C2)=CC=C1[5]

Biological Activity and Signaling Pathways

There is currently no publicly available scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound.

Extensive searches of scientific databases did not yield any studies investigating the effects of this specific compound on biological systems. Research on related naphthalenesulfonic acid compounds has focused on their environmental fate and potential for biodegradation, with some noting their resistance to degradation.[6][7] Some naphthalenesulfonic acid derivatives have been investigated for various biological activities, but these findings cannot be directly extrapolated to the dimethyl ester derivative.[8]

Given the absence of data, it is not possible to create a diagram of any signaling pathways influenced by this compound.

Safety, Handling, and Toxicology

Hazard Identification

According to available Safety Data Sheets (SDS), this compound does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008. However, standard laboratory safety precautions should always be observed.

Handling and Storage

-

Handling: Handling should be performed in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn. Avoid the formation and dispersion of dust. Hands and face should be washed thoroughly after handling.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing.

-

Skin Contact: Remove contaminated clothing and rinse the skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth and seek medical advice if feeling unwell.

Toxicological Information

No specific toxicological studies for this compound were identified in the public domain. The toxicological properties of this chemical have not been thoroughly investigated.[9]

Conclusion and Future Directions

This compound is a well-characterized compound in terms of its physicochemical properties. However, a significant knowledge gap exists regarding its biological effects. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Future research should focus on:

-

Screening for Biological Activity: Conducting a broad range of in vitro assays to identify any potential therapeutic or toxic effects.

-

Toxicological Evaluation: Performing comprehensive in vitro and in vivo toxicological studies to determine its safety profile.

-

Mechanism of Action Studies: If any biological activity is identified, further research will be needed to elucidate the underlying molecular mechanisms and signaling pathways.

Without such studies, the potential applications of this compound in a biological context remain unknown.

References

- 1. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER | 20779-13-9 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 20779-13-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER(20779-13-9) 1H NMR spectrum [chemicalbook.com]

- 6. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt | 842-19-3 | Benchchem [benchchem.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

Dimethyl 1,5-naphthalenedisulfonate molecular weight and formula

An In-depth Technical Guide to Dimethyl 1,5-naphthalenedisulfonate

Introduction

This compound is an organic chemical compound, specifically an ester derivative of 1,5-naphthalenedisulfonic acid. This guide provides a comprehensive overview of its molecular characteristics, related synthetic protocols, and analytical methods relevant to researchers and professionals in chemical and drug development fields. The parent compound, 1,5-naphthalenedisulfonic acid, also known as Armstrong's acid, is a significant intermediate in the synthesis of dyes and pigments.[1] Derivatives like the dimethyl ester serve as important building blocks in organic synthesis.

Chemical Identity and Properties

The fundamental molecular and physical properties of this compound are summarized below. These identifiers are crucial for accurate substance registration, safety data sheet (SDS) management, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₂O₆S₂ | [2][3][4][5] |

| Molecular Weight | 316.35 g/mol (also cited as 316.34) | [3][4][5] |

| IUPAC Name | dimethyl naphthalene-1,5-disulfonate | [2][6] |

| CAS Number | 20779-13-9 | [2][3][5][6][7] |

| Synonyms | 1,5-Naphthalenedisulfonic acid dimethyl ester | [2][3] |

| Appearance | White to Almost white powder/crystal | [4] |

| Purity | >98.0% (by GC) | [4] |

| InChI Key | HCXPJMZQMWIBMO-UHFFFAOYSA-N | [6][8] |

Synthesis and Chemical Relationships

This compound is synthesized from naphthalene through a multi-step process. The logical progression involves the sulfonation of naphthalene to form the parent acid, which can then be converted to its dimethyl ester.

Caption: Logical relationship from Naphthalene to this compound.

The general workflow for producing sulfonated naphthalene derivatives involves initial sulfonation followed by purification and potential further reactions like salt formation or esterification.

Caption: General experimental workflow for the synthesis of naphthalene derivatives.

Experimental Protocols

While specific protocols for the industrial production of this compound are proprietary, methodologies for the synthesis of its precursors are well-documented.

Protocol 1: Synthesis of 1,5-Naphthalenedisulfonic Acid (Parent Compound)

The synthesis of the parent acid is typically achieved through the sulfonation of naphthalene.

Objective: To synthesize 1,5-naphthalenedisulfonic acid from naphthalene.

Methodology:

-

Refined naphthalene is mixed with fuming sulfuric acid (oleum) in a sulfonation vessel.[9]

-

Initially, 180g of fuming sulfuric acid is used, and 75g of naphthalene is added slowly while maintaining a temperature of 30°C.[9]

-

The reaction proceeds for 3-4 hours.[9]

-

An additional 500g of fuming sulfuric acid is then slowly added, with the reaction continuing for another 3 hours at 30°C.[9]

-

The resulting product is a solution of 1,5-naphthalenedisulfonic acid.[9]

-

Isolation can be performed by adding the reaction mixture to water and precipitating the free acid by cooling.[9]

Protocol 2: Preparation of Disodium 1,5-naphthalenedisulfonate

The disodium salt is a common, stable form of the parent acid and is often used as a starting material for further synthesis.

Objective: To prepare the disodium salt from a sulfonation mixture.

Methodology:

-

An aqueous sulfonation mixture containing 1,5-naphthalenedisulfonic acid is neutralized to a pH of 5 to 9 (preferably 6 to 8) using sodium hydroxide or sodium carbonate.[10]

-

This neutralization process results in the formation of a suspension.[10]

-

The solid disodium salt is then isolated from the suspension through standard methods such as filtration and drying.[10]

Protocol 3: General Analytical Method for Naphthalenedisulfonic Acid Derivatives (LC-MS)

Due to the polar and non-volatile nature of many naphthalenedisulfonic acid derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a preferred analytical technique.[1]

Objective: To analyze 1,5-naphthalenedisulfonic acid derivatives.

Methodology:

-

Chromatographic Separation (HPLC): A mixed-mode HPLC column designed for retaining polar, acidic compounds is utilized.[1]

-

Mobile Phase: A mobile phase compatible with MS, such as a mixture of acetonitrile and water containing a volatile buffer like ammonium formate, is prepared. The pH of the mobile phase is critical for controlling the ionization state of the analyte.[1]

-

Detection: Mass spectrometry with ESI is used for detection and quantification.[1]

Spectroscopic Data

While comprehensive spectroscopic data for the dimethyl ester is not detailed in the provided literature, experimental NMR data for the closely related disodium salt provides a valuable reference for the naphthalene core structure.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Citation |

| ¹H | 8.89 | d | H-4, H-8 | [1] |

| ¹H | 7.98 | d | H-2, H-6 | [1] |

| ¹H | 7.46 | t | H-3, H-7 | [1] |

Applications in Research and Development

1,5-Naphthalenedisulfonic acid and its derivatives are primarily utilized as intermediates in chemical synthesis.[1] The parent acid is a crucial component in the manufacturing of various dyes.[1] For researchers and drug development professionals, esterified derivatives like this compound serve as versatile building blocks for constructing more complex molecules. The two sulfonate groups offer reactive sites for further chemical modification, making them valuable in the synthesis of novel compounds for materials science and pharmaceutical research.

References

- 1. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER CAS#: 20779-13-9 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER | 20779-13-9 [chemicalbook.com]

- 8. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER(20779-13-9) 1H NMR spectrum [chemicalbook.com]

- 9. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

Crystal Structure of Dimethyl 1,5-Naphthalenedisulfonate: A Technical Review and Hypothetical Experimental Design

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This technical guide addresses the crystal structure of Dimethyl 1,5-naphthalenedisulfonate. Despite a comprehensive search of crystallographic databases and scientific literature, a definitive, publicly available crystal structure for this compound has not been identified. This document, therefore, serves a dual purpose: firstly, to summarize the available crystallographic data for the closely related 1,5-naphthalenedisulfonate anion and its various salts, providing valuable comparative insights. Secondly, it outlines a detailed, albeit hypothetical, experimental protocol for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound, offering a practical roadmap for researchers seeking to determine its crystal structure.

Introduction

This compound is the dimethyl ester derivative of 1,5-naphthalenedisulfonic acid. The parent acid and its salts are utilized in the synthesis of dyes and as intermediates in various chemical processes. The addition of the two methyl groups to the sulfonate moieties significantly alters the molecule's polarity, solubility, and potential for intermolecular interactions, making its crystal structure of considerable interest for understanding its material properties and for use in computational modeling and drug design.

While the crystal structures of numerous salts of 1,5-naphthalenedisulfonate have been determined, providing a wealth of information on the conformation of the naphthalene core and the geometry of the sulfonate groups, the specific crystal packing and molecular conformation of the dimethyl ester remain unknown. This guide aims to bridge this knowledge gap by providing both a summary of related structures and a blueprint for the experimental determination of the target compound's crystal structure.

Crystallographic Data of Related 1,5-Naphthalenedisulfonate Compounds

To provide a structural context, this section summarizes the crystallographic data for various salts of the 1,5-naphthalenedisulfonate anion. These structures reveal the conformational flexibility of the naphthalene backbone and the varied coordination environments of the sulfonate groups.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| [Ag(H₂O)₂]₂(1,5-Nds) | Monoclinic | P2₁/n | 8.010(1) | 9.161(1) | 12.409(1) | 90 | 105.36(1) | 90 | [1] |

| (Me₄PyzH)₂(1,5-Nds) | Triclinic | P1 | 9.059(1) | 9.113(1) | 9.145(1) | 90.76 | 94.21(1) | 114.15(1) | [1] |

| --INVALID-LINK-- | Monoclinic | P2₁/c | 13.231(6) | 6.664(3) | 9.685(4) | 90 | 92.30(5) | 90 | [1] |

Note: 1,5-Nds refers to the 1,5-naphthalenedisulfonate anion. Me₄PyzH⁺ is the single-charged tetramethylpyrazinium ion.

Hypothetical Experimental Protocol for the Crystal Structure Determination of this compound

The following section outlines a comprehensive, though hypothetical, experimental workflow for determining the crystal structure of this compound.

Synthesis and Purification

A potential synthetic route to this compound involves the esterification of 1,5-naphthalenedisulfonic acid or its corresponding disulfonyl chloride with methanol.

Diagram of Synthetic Workflow:

Caption: Synthetic and purification workflow for this compound.

Methodology:

-

Esterification: 1,5-Naphthalenedisulfonic acid (or its more reactive disulfonyl chloride derivative) would be reacted with an excess of dry methanol. If starting from the acid, a strong acid catalyst such as sulfuric acid would be required. If starting from the disulfonyl chloride, a non-nucleophilic base like triethylamine would be used to scavenge the HCl produced. The reaction would likely be carried out under reflux for several hours to ensure complete conversion.

-

Workup: After cooling, the reaction mixture would be quenched, for example, by pouring it into cold water. The crude product, being an ester, is expected to be a solid and could be collected by filtration.

-

Purification: The crude product would be purified to obtain single-crystal quality material. Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) would be the primary method. Column chromatography on silica gel could also be employed if recrystallization proves ineffective. The purity of the final product would be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Crystallization

Growing single crystals suitable for X-ray diffraction is a critical and often challenging step.

Diagram of Crystallization Methods:

References

Technical Guide: Solubility of Dimethyl 1,5-Naphthalenedisulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,5-naphthalenedisulfonate is a chemical compound of interest in various research and development sectors, including pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these values in their own laboratory settings.

Qualitative Solubility Profile

Generally, compounds with similar structures, such as other sulfonate esters, are often poorly soluble in most organic solvents, which can complicate their synthesis and purification.[3][4][5] The solubility of naphthalene itself is known to increase with the temperature of the organic solvent.[1] Therefore, it is reasonable to expect that the solubility of this compound will also be temperature-dependent.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or publicly accessible databases. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

To empower researchers to generate their own quantitative data, two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent are detailed below: the Gravimetric Method and the UV-Vis Spectroscopic Method.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporating the solvent.[6][7]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. An excess is necessary to ensure a saturated solution is formed.

-

Place the vial in a constant temperature shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vial to rest at the constant temperature for a few hours to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution) using a syringe fitted with a chemically compatible filter to remove any suspended solid particles.

-

-

Determination of Solute Mass:

-

Dispense the filtered supernatant into a pre-weighed, dry evaporation dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating or a stream of inert gas can be used to accelerate this process. For high-boiling point solvents, a vacuum oven at a suitable temperature is recommended.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

UV-Vis Spectroscopic Method

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region. A calibration curve is first created to relate absorbance to concentration.[8]

Materials:

-

This compound

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 4.1, Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, filter the supernatant using a syringe filter.

-

Dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound in a liquid solvent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. figshare.com [figshare.com]

- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scirp.org [scirp.org]

An In-depth Technical Guide to the Purity Analysis of Dimethyl 1,5-Naphthalenedisulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Dimethyl 1,5-naphthalenedisulfonate, a key intermediate in various chemical syntheses. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, discusses potential impurities, and presents a framework for a robust purity analysis.

Introduction

This compound (DM-1,5-NDS), with the CAS number 20779-13-9, is a chemical intermediate utilized in the synthesis of specialized organic molecules.[1] The purity of DM-1,5-NDS is critical for the successful synthesis of downstream products, as impurities can lead to unwanted side reactions, lower yields, and compromised product quality. This guide details the analytical techniques and protocols required for a thorough purity assessment of this compound.

Potential Impurities

The purity of this compound is influenced by the synthetic route used to produce its precursor, 1,5-naphthalenedisulfonic acid, and the subsequent esterification process. The sulfonation of naphthalene can yield various isomers, which are the most probable impurities.

Table 1: Potential Impurities in this compound

| Impurity Name | Chemical Structure | Origin |

| 1,5-Naphthalenedisulfonic acid | Naphthalene ring with sulfonic acid groups at positions 1 and 5 | Incomplete esterification of the starting material. |

| Dimethyl 1,6-naphthalenedisulfonate | Naphthalene ring with methoxy-sulfonyl groups at positions 1 and 6 | Isomeric impurity from the sulfonation of naphthalene.[2][3] |

| Dimethyl 2,6-naphthalenedisulfonate | Naphthalene ring with methoxy-sulfonyl groups at positions 2 and 6 | Isomeric impurity from the sulfonation of naphthalene.[2][3] |

| Dimethyl 2,7-naphthalenedisulfonate | Naphthalene ring with methoxy-sulfonyl groups at positions 2 and 7 | Isomeric impurity from the sulfonation of naphthalene.[2][3] |

| Residual Solvents (e.g., Methanol, Toluene) | - | Solvents used in the synthesis and purification processes. |

| Water | H₂O | Moisture from reagents or atmospheric exposure. |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound and its non-volatile impurities. Methods developed for the parent compound, 1,5-naphthalenedisulfonic acid, can be adapted for the dimethyl ester.[4][5][6]

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Gradient Program (Example):

-

0-5 min: 95% Aqueous, 5% Organic

-

5-25 min: Gradient to 5% Aqueous, 95% Organic

-

25-30 min: Hold at 5% Aqueous, 95% Organic

-

30-35 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of 230 nm.

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase's initial composition.

Data Presentation: HPLC Purity Data

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 8.5 | 0.2 | Isomeric Impurity |

| 2 | 10.2 | 99.5 | This compound |

| 3 | 12.1 | 0.3 | Isomeric Impurity |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable impurities, as well as for the quantification of the main component. Commercial suppliers of this compound often use GC to determine purity.

Experimental Protocol: GC Purity Analysis

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: 280 °C for 5 min

-

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Injection Mode: Split injection.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or acetone.

Data Presentation: GC Purity Data

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 5.3 | 0.1 | Residual Solvent |

| 2 | 15.8 | 99.8 | This compound |

| 3 | 16.5 | 0.1 | Isomeric Impurity |

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific standard of the analyte.[7][8][9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H-qNMR Purity Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a precise volume of the deuterated solvent.

-

-

Acquisition Parameters:

-

Use a 90° pulse.

-

Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all nuclei.

-

Acquire the spectrum with a high signal-to-noise ratio.

-

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

-

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Data Presentation: qNMR Purity Data

| Parameter | Value |

| Mass of DM-1,5-NDS | 25.1 mg |

| Mass of Internal Standard (Maleic Acid) | 10.3 mg |

| Purity of Internal Standard | 99.9% |

| Integral of Analyte Signal (aromatic proton) | 1.00 |

| Integral of Standard Signal (olefinic proton) | 0.98 |

| Calculated Purity of DM-1,5-NDS | 99.6% |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Workflow for HPLC Purity Analysis.

Caption: Workflow for GC Purity Analysis.

Caption: Workflow for qNMR Purity Analysis.

Conclusion

A comprehensive purity analysis of this compound requires a multi-faceted approach. HPLC and GC are effective for identifying and quantifying impurities, particularly isomers and residual solvents. qNMR serves as a powerful tool for determining the absolute purity of the compound. By employing these techniques and following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound for its intended applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google Patents [patents.google.com]

- 3. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 4. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]

- 6. helixchrom.com [helixchrom.com]

- 7. ethz.ch [ethz.ch]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

A Technical Guide to Dimethyl 1,5-naphthalenedisulfonate for Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing, Analysis, and Application of Dimethyl 1,5-naphthalenedisulfonate.

This technical document provides a comprehensive overview of this compound (CAS No. 20779-13-9), a key chemical intermediate. It is intended to guide researchers and drug development professionals in sourcing, qualifying, and utilizing this compound. This guide includes a list of commercial suppliers, detailed technical specifications, and generalized protocols for quality control.

Commercial Sourcing and Supplier Information

This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

The following table summarizes key information for several commercial suppliers. It is important to note that stock levels and availability are subject to change, and direct inquiry with the suppliers is recommended.

| Supplier | Product Number | Purity Specification | Available Quantities |

| TCI America | N0439 | >98.0% (GC) | 25g, 500g |

| Combi-Blocks | QE-0670 | 98% | Inquire |

| Sunway Pharm Ltd | CB63414 | 97% | 1g, 5g, 25g |

| CP Lab Safety | - | min 98% | 1 gram |

Technical Data and Chemical Properties

This compound is a stable diester of 1,5-naphthalenedisulfonic acid. Its chemical properties make it a useful building block in organic synthesis. A summary of its key chemical and physical properties is provided below.

| Property | Value | Source |

| CAS Number | 20779-13-9 | TCI, Combi-Blocks |

| Molecular Formula | C₁₂H₁₂O₆S₂ | TCI, Sunway Pharm Ltd |

| Molecular Weight | 316.34 g/mol | TCI, Sunway Pharm Ltd |

| IUPAC Name | dimethyl naphthalene-1,5-disulfonate | Combi-Blocks |

| Appearance | White to Almost white powder to crystal | TCI |

| Purity | Typically >97% | TCI, Sunway Pharm Ltd |

| Synonyms | 1,5-Naphthalenedisulfonic acid dimethyl ester | TCI |

Experimental Protocols and Methodologies

3.1 Quality Control and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of aromatic sulfonated compounds is reverse-phase HPLC. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the purity of a commercial sample of this compound and to identify the presence of any impurities.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Syringe filters (0.22 µm)

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Analytical balance

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask. Dilute to the mark with the same solvent mixture.

-

Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be 75:25 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms.

-

Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Applications in Research and Industry

This compound primarily serves as an intermediate in organic synthesis. Its potential applications include:

-

Dye Synthesis: It can be used as a precursor in the manufacturing of azo dyes and other colorants.[1][2]

-

Fluorescent Brighteners: The naphthalene core makes it a candidate for the synthesis of fluorescent whitening agents.[1]

-

Esterification Catalyst: It has been noted for its use as a catalyst in esterification reactions.[1]

-

Analytical Reagent: Due to its high purity, it is also utilized as an analytical reagent in laboratory settings.[3]

Visualizations

The following diagrams illustrate key workflows relevant to the procurement and use of this compound in a research and development setting.

Caption: A workflow for qualifying commercial suppliers of chemical reagents.

Caption: A typical workflow for the quality control analysis of incoming chemical lots.

References

Methodological & Application

Dimethyl 1,5-Naphthalenedisulfonate: An Examination of its Role in Fluorescence Spectroscopy

Initial Assessment: Extensive literature review reveals no established applications of Dimethyl 1,5-naphthalenedisulfonate as a fluorescent probe in research, drug development, or environmental sensing. The available data on this compound is primarily limited to its chemical and physical properties. This suggests that this compound is not a conventional fluorophore used in fluorescence spectroscopy applications.

The lack of fluorescence applications for this compound likely stems from its chemical structure. Unlike well-established naphthalene-based fluorescent probes, it lacks a functional group that would confer environment-sensitive fluorescence properties, such as an amino or anilino group. These groups are critical for the changes in fluorescence quantum yield and emission wavelength that are necessary for sensing applications.

In contrast, other naphthalenesulfonate derivatives, particularly the aminonaphthalenesulfonates, are widely employed as fluorescent probes.[1] These molecules exhibit a significant increase in fluorescence intensity upon binding to hydrophobic sites, such as those found in proteins or membranes. This property makes them invaluable tools in biochemistry and drug discovery.

This document will, therefore, focus on the applications of a prominent and structurally related class of fluorescent probes: Anilino-naphthalenesulfonates (ANS) , to provide relevant and practical information for researchers, scientists, and drug development professionals.

Application Notes: Anilino-naphthalenesulfonates (ANS) as Fluorescent Probes

Anilino-naphthalenesulfonates, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), are non-fluorescent in aqueous solutions but become highly fluorescent in non-polar environments or when bound to the hydrophobic regions of macromolecules. This solvatochromic behavior is the foundation of their utility as fluorescent probes.

Protein Folding and Conformational Changes

ANS is extensively used to study the folding state and conformational changes of proteins. Unfolded or partially folded proteins expose hydrophobic patches that are otherwise buried in the native state. ANS binds to these exposed regions, resulting in a significant increase in fluorescence. This allows for the monitoring of protein denaturation and renaturation processes.

Ligand Binding and Drug Discovery

In drug development, ANS can be used in competitive binding assays. If a potential drug molecule binds to a hydrophobic pocket on a target protein, it can displace bound ANS, leading to a decrease in fluorescence. This provides a straightforward method for screening compound libraries for binding affinity.

Membrane Studies

ANS and its derivatives are also employed to investigate the properties of biological and artificial membranes.[2] The fluorescence of ANS is sensitive to the polarity and viscosity of its microenvironment, providing insights into membrane fluidity and the binding of molecules to the membrane surface.

Quantitative Data for 8-Anilino-1-naphthalenesulfonic acid (ANS)

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~350-380 nm | Bound to protein | [2] |

| Emission Maximum (λem) | ~460-480 nm | Bound to protein | [2] |

| Quantum Yield | Low in water, high when bound | Varies with environment | [2] |

| Lifetime | ~16 ns (bound to protein) | Sarcolemma proteins | [3] |

| Lifetime | ~7 ns (bound to lipids) | Sarcolemma lipids | [3] |

Experimental Protocols

Protocol 1: Monitoring Protein Denaturation using ANS

Objective: To monitor the unfolding of a protein (e.g., Bovine Serum Albumin, BSA) using ANS fluorescence.

Materials:

-

Protein of interest (e.g., BSA) solution (1 mg/mL in phosphate buffer, pH 7.4)

-

ANS stock solution (1 mM in water)

-

Denaturant (e.g., Urea or Guanidinium Chloride) stock solution (8 M)

-

Phosphate buffer (50 mM, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a series of protein solutions with increasing concentrations of the denaturant.

-

To each solution, add ANS from the stock solution to a final concentration of 50 µM.

-

Incubate the samples for 30 minutes at room temperature to allow for equilibration.

-

Measure the fluorescence intensity of each sample. Set the excitation wavelength to 370 nm and record the emission spectrum from 400 nm to 600 nm.

-

Plot the fluorescence intensity at the emission maximum (around 470 nm) against the denaturant concentration.

Expected Results: The fluorescence intensity will increase as the protein unfolds, exposing hydrophobic binding sites for ANS. The resulting curve can be used to determine the midpoint of the denaturation transition.

Protocol 2: Competitive Ligand Binding Assay

Objective: To determine if a small molecule compound binds to a target protein by displacing ANS.

Materials:

-

Target protein solution

-

ANS stock solution

-

Test compound stock solution (in a suitable solvent, e.g., DMSO)

-

Assay buffer

-

Fluorometer

Procedure:

-

Prepare a solution of the target protein and ANS in the assay buffer. The concentrations should be optimized to give a strong fluorescence signal.

-

Add increasing concentrations of the test compound to the protein-ANS solution.

-

Incubate the samples for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence intensity at the emission maximum of ANS.

-

Plot the fluorescence intensity against the concentration of the test compound.

Expected Results: A decrease in fluorescence intensity with increasing compound concentration indicates that the compound is binding to the protein and displacing ANS.

References

- 1. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]

- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Derivatization using Naphthalene-Based Sulfonylating Reagents

A Note on the Derivatizing Agent: The request specified "Dimethyl 1,5-naphthalenedisulfonate" as a derivatizing agent. Extensive literature review did not yield applications of this specific compound for HPLC derivatization. However, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a structurally related and widely used derivatizing agent for enhancing the detection of amines, amino acids, and phenols in HPLC analysis. The following application notes and protocols are based on the use of dansyl chloride, as it is the most relevant and widely documented reagent for this application.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds. However, many analytes of interest, such as amino acids, biogenic amines, and phenols, lack a native chromophore or fluorophore, making their detection by common HPLC detectors (UV-Vis, Fluorescence) challenging, especially at low concentrations.[1] To overcome this limitation, a pre-column derivatization step is often employed. This process involves a chemical reaction that attaches a "tag" to the analyte, imparting desirable properties for detection.[2]

Dansyl chloride is a highly effective derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions.[1][3] The resulting dansyl-derivatives are highly fluorescent and exhibit strong UV absorbance, significantly enhancing detection sensitivity.[1][4] Furthermore, the derivatization increases the hydrophobicity of the analytes, leading to improved retention and separation on reverse-phase HPLC columns.[1]

Principle of Derivatization with Dansyl Chloride

The derivatization reaction, also known as dansylation, involves the nucleophilic attack of an unprotonated primary or secondary amine (or a phenolate ion) on the electrophilic sulfonyl chloride group of dansyl chloride.[1] This reaction proceeds optimally in an alkaline environment (pH 9.5-10.5) and results in the formation of a stable N-dansyl-sulfonamide or O-dansyl-ester derivative, which is highly fluorescent.[1]

Application 1: Quantitative Analysis of Amino Acids

The accurate quantification of amino acids is crucial in various fields, including clinical diagnostics, food science, and pharmaceutical research. Pre-column derivatization with dansyl chloride is a robust method for the sensitive analysis of amino acids by HPLC.[1]

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of dansylated amino acids, compiled from various studies. Actual performance may vary depending on the specific experimental conditions and instrumentation.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [5] |

| Limit of Detection (LOD) | pmol range | [6] |

| Limit of Quantitation (LOQ) | Low μM range | [3] |

| Precision (RSD%) | < 5% | [7] |

| Recovery (%) | 67 - 110% | [7] |

Experimental Protocol: Derivatization and HPLC Analysis of Amino Acids

This protocol provides a general procedure for the derivatization of amino acids in a standard solution or a protein hydrolysate.

1. Reagents and Materials

-

Amino Acid Standard Solution (or sample hydrolysate)

-

Dansyl Chloride Solution (50 mM in acetonitrile, prepare fresh)[1][2]

-

Derivatization Buffer (100 mM Sodium Bicarbonate, pH 9.8)[1]

-

Quenching Solution (10% v/v Methylamine or Ammonium Hydroxide)[1]

-

HPLC Grade Acetonitrile

-

HPLC Grade Water

-

Mobile Phase A: 25 mM Sodium Acetate buffer, pH 5.9[1]

-

Mobile Phase B: Acetonitrile[1]

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

2. Derivatization Procedure

-

In a microcentrifuge tube, add 100 µL of the amino acid standard or sample.

-

Add 200 µL of the derivatization buffer.

-

Add 200 µL of the dansyl chloride solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture in a water bath or heating block at 60°C for 45 minutes in the dark.[1][3]

-

After incubation, cool the mixture to room temperature.

-

Add 50 µL of the quenching solution to consume excess dansyl chloride. Vortex and let it stand for 10 minutes.[1]

-

Centrifuge the sample to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

-

0-5 min: 10% B

-

5-35 min: 10-60% B (linear gradient)

-

35-40 min: 60% B

-

40-45 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection:

-

Fluorescence Detector: Excitation at 335 nm, Emission at 520 nm.[4]

-

UV Detector: 254 nm.

-

Experimental Workflow Diagram

Caption: General workflow for HPLC analysis of amino acids.[1]

Application 2: Analysis of Phenolic Compounds

Dansyl chloride can also be used for the derivatization of phenols, which are important analytes in environmental and biological samples. The reaction targets the hydroxyl group of the phenol.

Quantitative Data Summary

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [8] |

| Limit of Detection (LOD) | 0.024 to 0.08 µM | [8] |

| Precision (RSD%) | < 7.0% (within-day) | [8] |

| Recovery (%) | 94.3 - 105.9% | [9] |

Experimental Protocol: Derivatization and HPLC Analysis of Phenols

1. Reagents and Materials

-

Phenol Standard Solution (or sample extract)

-

Dansyl Chloride Solution (15 mM in acetonitrile)[9]

-

Borate Buffer (0.1 M, pH 9.0)

-

Triethylamine (TEA)

-

HPLC Grade Acetonitrile

-

HPLC Grade Water

-

Mobile Phase: Acetonitrile/Water gradient

-

Reversed-phase C18 column

2. Derivatization Procedure

-

To 100 µL of the phenol standard or sample in a reaction vial, add 100 µL of borate buffer.

-

Add 200 µL of dansyl chloride solution containing 1.5% TEA.[9]

-

Seal the vial and heat at 60°C for 30 minutes.[9]

-

Cool the reaction mixture to room temperature.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: Fluorescence detector (e.g., Excitation: 350 nm, Emission: 510 nm).

Derivatization Reaction Diagram

Caption: Dansylation reaction of an amino acid with dansyl chloride.[1]

Conclusion

Pre-column derivatization with dansyl chloride is a versatile, robust, and sensitive method for the quantitative analysis of compounds containing primary and secondary amine groups, as well as phenolic hydroxyl groups, by HPLC.[1][2] The stability of the dansyl derivatives, coupled with the high sensitivity afforded by fluorescence detection, makes this a powerful tool for researchers, scientists, and professionals in drug development and other analytical fields. The provided protocols offer a solid foundation for developing specific methods for a wide range of analytes.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. ajpaonline.com [ajpaonline.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]

- 9. lib3.dss.go.th [lib3.dss.go.th]

Application Notes and Protocols: 1-Anilinonaphthalene-8-Sulfonic Acid (ANS) as a Probe in Protein Analysis

Disclaimer: The compound "Dimethyl 1,5-naphthalenedisulfonate" is not commonly documented as a fluorescent probe in protein analysis. This document provides detailed application notes and protocols for a well-characterized and widely used structural analog, 1-Anilinonaphthalene-8-Sulfonic Acid (ANS) , which serves as a representative example of a naphthalene-based fluorescent probe for protein studies.

Introduction

1-Anilinonaphthalene-8-Sulfonic Acid (ANS) is a fluorescent probe extensively utilized to investigate the conformational dynamics of proteins. Its fluorescence is highly sensitive to the polarity of its microenvironment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, accompanied by a characteristic blue shift in its emission maximum. This property makes ANS an invaluable tool for monitoring protein folding and unfolding, conformational changes, ligand binding, and the exposure of hydrophobic surfaces.

Mechanism of Action

The fluorescence of ANS is quenched in polar environments like water. When a protein folds, unfolds, or undergoes conformational changes, hydrophobic pockets can become exposed. ANS preferentially binds to these nonpolar cavities. Shielded from the aqueous environment within these pockets, the fluorescence of ANS is dramatically enhanced. The binding is non-covalent and involves both hydrophobic and electrostatic interactions, with the sulfonate group of ANS often interacting with positively charged residues on the protein surface.

Quantitative Data

The following table summarizes key quantitative parameters for ANS in the context of protein analysis.

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~350 nm (Free) | Aqueous Buffer | [1] |

| ~375 nm (Bound) | Bound to Protein | [2] | |

| Emission Maximum (λem) | ~520-540 nm (Free) | Aqueous Buffer | [1][2] |

| 460-480 nm (Bound) | Bound to Protein | [1] | |

| Fluorescence Quantum Yield (Φ) | ~0.0032 | Aqueous Buffer | |

| 0.42 - 0.45 | Bound to Serum Albumin | ||